Tricopper bis(hexa(cyano-C)cobaltate(3-))

Description

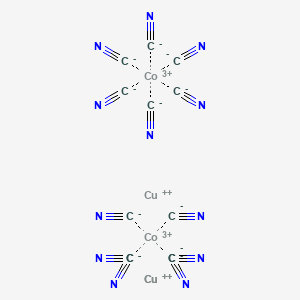

Tricopper bis(hexa(cyano-C)cobaltate(3-)) is a coordination compound with the formula $ \text{Cu}3[\text{Co(CN)}6]_2 $. It consists of a cobalt-centered hexacyanide anion coordinated with three copper cations. The compound is registered under CAS number 14518-26-4 and EINECS 237-976-4 . Its structure involves a cobalt(III) core surrounded by six cyanide ligands, forming a hexacyanocobaltate(3−) anion, which is bridged by copper ions in a trinuclear arrangement. This compound is notable for its restricted industrial use due to regulatory guidelines prohibiting intentional addition in manufacturing processes, likely due to environmental or toxicity concerns .

Properties

CAS No. |

14518-26-4 |

|---|---|

Molecular Formula |

C12Co2Cu3N12 |

Molecular Weight |

620.71 g/mol |

IUPAC Name |

tricopper;cobalt(3+);dodecacyanide |

InChI |

InChI=1S/12CN.2Co.3Cu/c12*1-2;;;;;/q12*-1;2*+3;3*+2 |

InChI Key |

LOLQUVJNWUXJEY-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Cu+2].[Cu+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricopper bis[hexa(cyano-C)cobaltate(3-)] typically involves the reaction of copper salts with cobalt cyanide complexes. One common method is to dissolve copper(II) sulfate and potassium hexacyanocobaltate(III) in water, followed by mixing the solutions under controlled conditions. The reaction is usually carried out at room temperature, and the product is isolated by filtration and washing with water to remove impurities.

Industrial Production Methods: While specific industrial production methods for tricopper bis[hexa(cyano-C)cobaltate(3-)] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, concentration, and mixing rates, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Tricopper bis[hexa(cyano-C)cobaltate(3-)] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Cyanide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be facilitated by using ligands like ammonia or phosphines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(II) species.

Scientific Research Applications

Tricopper bis[hexa(cyano-C)cobaltate(3-)] has several scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and polymerization.

Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tricopper bis[hexa(cyano-C)cobaltate(3-)] involves its ability to coordinate with other molecules and ions. This coordination can alter the electronic properties of the compound, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or electron transfer in catalytic processes.

Comparison with Similar Compounds

Comparison with Similar Cobalt-Based Coordination Compounds

Structural and Compositional Analogues

(a) Potassium hexacyanocobaltate(III) ($ \text{K}3[\text{Co(CN)}6] $)

- Formula : $ \text{K}3[\text{Co(CN)}6] $, CAS 13600-98-1 .

- Structure: Similar hexacyanocobaltate(3−) anion but with potassium counterions instead of copper.

- Properties : Water-soluble (720 g/L at 20°C) with a yellow-orange crystalline appearance .

- Applications : Used as an analytical reagent (ACS grade), contrasting with the restricted industrial use of the tricopper analogue .

(b) Sodium hexanitrocobaltate(III) ($ \text{Na}3[\text{Co(NO}2\text{)}_6] $)

- Formula: $ \text{Na}3[\text{Co(NO}2\text{)}_6] $, CAS 13600-98-1 .

- Structure: Nitro ligands replace cyanide, forming a $ [\text{Co(NO}2\text{)}6]^{3−} $ anion.

- Properties : High solubility in water (comparable to $ \text{K}3[\text{Co(CN)}6] $) but distinct pH stability (pH ~5) .

(c) Tris[hexaamminecobalt(III)] bis[tri-oxalatocobaltate(II)] chloride dodecahydrate

- Structure : A mixed-ligand cobalt complex with ammonia and oxalate ligands, forming a heteronuclear structure .

- Key Differences: Incorporates oxalate and ammonia ligands, unlike the cyanide-based coordination in tricopper bis(hexacyanocobaltate). Single-crystal X-ray studies confirm its complex lattice geometry .

Physical and Chemical Properties Comparison

Functional and Regulatory Differences

- Toxicity and Handling: Tricopper bis(hexacyanocobaltate) is flagged for restricted use, likely due to copper and cyanide-related hazards . Potassium hexacyanocobaltate(III) is classified under GHS guidelines, requiring industrial safety protocols .

- Applications :

- Sodium and potassium cobaltates are utilized in analytical chemistry and synthesis , while the tricopper variant lacks documented applications, possibly due to regulatory barriers .

Biological Activity

Tricopper bis(hexa(cyano-C)cobaltate(3-)), a complex that features a unique arrangement of copper and cobalt ions, has garnered interest in the field of bioinorganic chemistry due to its potential biological activities, particularly in cancer treatment and oxidative stress modulation. This article synthesizes findings from various studies to provide an overview of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

Tricopper bis(hexa(cyano-C)cobaltate(3-)) is characterized by its trinuclear copper core coordinated with hexacyanocobaltate ligands. The arrangement of these metal centers allows for unique electronic properties that can interact with biological systems. The copper ions are known to play a critical role in redox reactions, which are essential for various biological processes.

Cytotoxicity

Research indicates that copper complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that copper complexes can induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. The IC50 values for these complexes suggest potent activity, often lower than traditional chemotherapeutics like cisplatin.

| Complex | IC50 (μM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Tricopper bis(hexa(cyano-C)cobaltate(3-)) | 10-20 | MDA-MB-231 (breast cancer) | Induction of oxidative stress and apoptosis |

| [Cu(acetylethTSC)Cl]Cl | 5.63 | MDA-MB-231 | Activation of oxidative stress |

- Oxidative Stress Induction : The complex generates ROS, which can lead to cellular damage and initiate apoptotic pathways. This mechanism has been observed across different studies where copper complexes were shown to enhance oxidative stress markers in treated cells.

- Cell Cycle Arrest : Some studies indicate that treatment with these complexes results in cell cycle arrest, particularly in the S phase, disrupting the proliferation of cancer cells.

- DNA Cleavage : Certain copper complexes demonstrate the ability to cleave DNA, which is a critical factor in their anticancer activity. This property is often assessed using assays such as the pBR322 DNA cleavage assay.

Study on Breast Cancer Cells

In a recent study focusing on triple-negative breast cancer (TNBC), Tricopper bis(hexa(cyano-C)cobaltate(3-)) was evaluated for its cytotoxic effects against MDA-MB-231 cells. The results indicated an IC50 value significantly lower than that of conventional treatments, suggesting its potential as an alternative therapeutic agent.

"The cytotoxic effects were attributed to the activation of both intrinsic and extrinsic apoptotic pathways as well as necroptosis" .

Combination Therapies

Research has explored the use of Tricopper bis(hexa(cyano-C)cobaltate(3-)) in combination with other agents like berberine chloride. These combinations have shown enhanced efficacy in inhibiting cancer cell proliferation while reducing toxicity to non-cancerous cells.

Structure-Activity Relationships

The biological activity of Tricopper bis(hexa(cyano-C)cobaltate(3-)) is influenced by its structural characteristics:

- Coordination Geometry : The octahedral geometry around cobalt ions contributes to the stability and reactivity of the complex.

- Ligand Effects : Variations in ligands can significantly alter the biological activity; for instance, ligands that enhance electron transfer can increase cytotoxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.